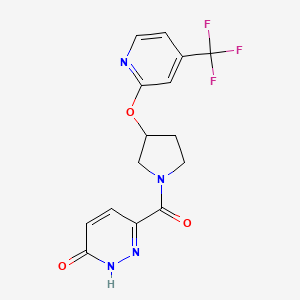

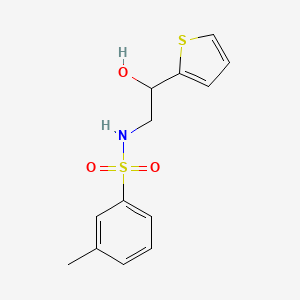

![molecular formula C12H13NO3S B2684222 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole CAS No. 338962-45-1](/img/structure/B2684222.png)

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole” is a chemical compound . It is related to a novel process for the preparation of amisulpride , which is an atypical antipsychotic used to treat psychosis in schizophrenia and episodes of mania in bipolar disorder .

Synthesis Analysis

The synthesis of “5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole” involves methylation of 4-amino-salicylic-acid with dimethyl sulphate and base, optionally in presence of TBAB to obtain 4-amino-2-methoxy methyl benzoate . The oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or 4-amino-2-methoxy-5- ethyl thio methyl benzoate with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate gives 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid or 2- methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate respectively .科学的研究の応用

Drug Metabolism and Bioconversion

A study demonstrated the application of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395. This approach facilitated the generation of significant quantities of metabolites for structural characterization, underscoring the utility of microbial systems in drug metabolism research (Zmijewski et al., 2006).

Antiprotozoal Activity

The synthesis and evaluation of 4,5-dihydroisoxazole derivatives, featuring a phenyl- or methyl-sulfonyl group, revealed their in vitro antiprotozoal and cytotoxic activities. This research highlights the potential of sulfonyl-substituted isoxazoles in developing new anti-infective agents (Dürüst et al., 2013).

Chemical Probing of Protein Side Chains

The reactivity of N-Ethyl-5-phenylisoxazolium 3' sulfonate (Woodward's reagent K) towards nucleophilic side chains of proteins was investigated, demonstrating its application as a spectrophotometric probe for identifying imidazole, lysine, cysteine, and tyrosine residues in proteins under specific conditions (Llamas et al., 1986).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, such as isoxazoles and tetrazoles, with potential biological activity, underscores the versatility of sulfonated isoxazoles in medicinal chemistry. These studies explore the structural basis for the biological activities of these compounds and their potential as therapeutic agents (Al-Hourani et al., 2015).

Antihyperglycemic Agents

The development of novel antihyperglycemic agents through the synthesis and evaluation of pyrazolone derivatives highlights the therapeutic potential of sulfonated compounds in treating metabolic disorders. These compounds showed significant reduction in plasma glucose levels in diabetic models, indicating their potential as new classes of antihyperglycemic agents (Kees et al., 1996).

将来の方向性

特性

IUPAC Name |

5-(ethylsulfonylmethyl)-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-17(14,15)9-11-8-12(13-16-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRPFPCLZINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

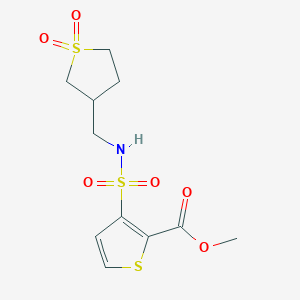

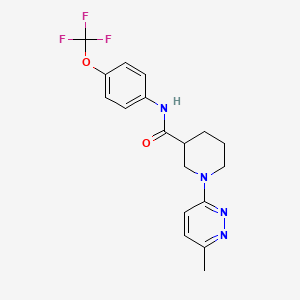

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2684143.png)

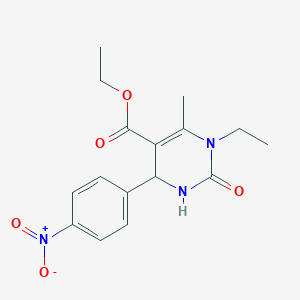

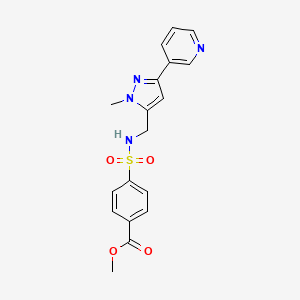

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2684144.png)

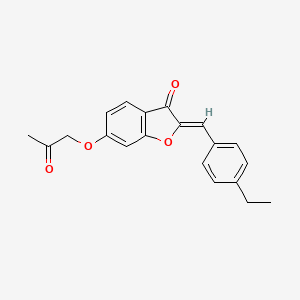

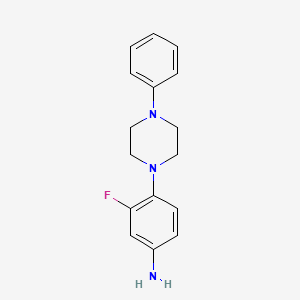

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2684146.png)

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2684154.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2684159.png)